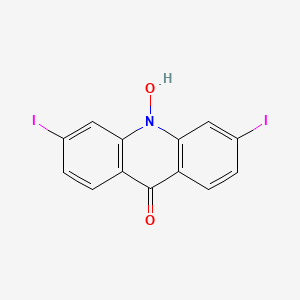

10-Hydroxy-3,6-diiodoacridin-9(10H)-one

Description

Structure

3D Structure

Properties

CAS No. |

137452-20-1 |

|---|---|

Molecular Formula |

C13H7I2NO2 |

Molecular Weight |

463.01 g/mol |

IUPAC Name |

10-hydroxy-3,6-diiodoacridin-9-one |

InChI |

InChI=1S/C13H7I2NO2/c14-7-1-3-9-11(5-7)16(18)12-6-8(15)2-4-10(12)13(9)17/h1-6,18H |

InChI Key |

JXBIGPIPZNWUNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)N(C3=C(C2=O)C=CC(=C3)I)O |

Origin of Product |

United States |

Theoretical and Computational Chemistry of 10 Hydroxy 3,6 Diiodoacridin 9 10h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Acridinone (B8587238) Derivatives

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of organic molecules, including the acridone (B373769) family. bnmv.ac.inzzylchem.comresearchgate.net This powerful method allows for the accurate calculation of a molecule's electronic structure and other properties by modeling the electron density. zzylchem.com For acridinone derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), have been successfully employed to compute their physicochemical properties. bnmv.ac.in

The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. zzylchem.com Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). zzylchem.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and its ability to participate in electronic transitions. zzylchem.comirjweb.com A smaller gap generally suggests higher reactivity and easier electronic excitation. zzylchem.com

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. researchgate.netresearchgate.net These values are crucial for understanding the electron-donating and electron-accepting capabilities of a compound. bnmv.ac.in For acridinone derivatives, computational studies show that these compounds often exhibit pronounced electron acceptor behavior, particularly in their excited states. bnmv.ac.in

Computational analyses of various acridone derivatives have yielded valuable data on these electronic parameters. For instance, studies on the parent acridone molecule show it possesses a significant HOMO-LUMO energy gap, implying high stability. bnmv.ac.in The introduction of substituents, such as iodo and hydroxyl groups in 10-Hydroxy-3,6-diiodoacridin-9(10H)-one, is expected to modulate these electronic properties significantly.

| Acridinone Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Reference Method |

|---|---|---|---|---|---|---|

| Acridone | -5.81 | -1.78 | 4.03 | Data Not Specified | Data Not Specified | B3LYP/6-311+G(2d,p) rsc.org |

| 2,7-bis-phenoxazine-N-hexylacridone | Data Not Specified | Data Not Specified | Data Not Specified | 5.09 | -2.64 | DFT Calculations rsc.orgrsc.org |

| 2,7-bis(3,6-tert-butylcarbazole)-N-hexylacridone | Data Not Specified | Data Not Specified | Data Not Specified | 5.45 | -2.53 | DFT Calculations rsc.orgrsc.org |

Quantum chemical calculations are instrumental in determining the most stable three-dimensional structure of a molecule through a process called geometry optimization. zzylchem.comsemanticscholar.org This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For acridinone derivatives, DFT methods are used to calculate optimal bond lengths, bond angles, and dihedral angles. zzylchem.com The planarity of the tricyclic acridone core is a key feature, although substituents at the N-10 position can lead to different conformations, such as a 'butterfly-like' configuration. researchgate.net The resulting optimized geometry is crucial for understanding intermolecular interactions, such as π–π stacking and hydrogen bonding, which dictate how molecules pack in a crystalline state. rsc.org

Conceptual DFT (CDFT) provides a framework for quantifying global and local reactivity indices, offering insights into the chemical behavior of molecules. bnmv.ac.inmdpi.comsemanticscholar.org These descriptors are calculated from the energies of the frontier molecular orbitals and provide a theoretical basis for predicting reactivity. bnmv.ac.inresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. semanticscholar.org

These CDFT-based descriptors have been calculated for a range of acridine (B1665455) and acridinone derivatives, helping to correlate their electronic structure with their observed chemical properties. bnmv.ac.in

| CDFT Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures electron-attracting power. bnmv.ac.in |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. bnmv.ac.in |

| Chemical Softness (S) | 1 / η | Indicates reactivity; inverse of hardness. bnmv.ac.in |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to act as an electrophile. bnmv.ac.in |

Investigation of Tautomeric Equilibria in this compound Systems

Tautomerism, the process of proton transfer between two atoms within the same molecule, is a critical phenomenon in many heterocyclic systems. mdpi.com For this compound, the presence of hydroxyl and keto groups allows for the possibility of different tautomeric forms, which can significantly influence its chemical and photophysical properties.

In the ground electronic state, this compound can theoretically exist in equilibrium between different tautomeric forms. The primary equilibrium to consider would be between the acridin-9(10H)-one form (keto) and its acridin-9-ol tautomer (enol or hydroxy). The stability of these forms is dictated by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic influence of substituents. While the keto form of the parent acridone is generally more stable, the introduction of a hydroxyl group at the N-10 position introduces further possibilities. Computational studies on similar heterocyclic systems, like 2-hydroxypyridine, have shown that both tautomers can coexist, with their relative populations being sensitive to the environment. york.ac.uk DFT calculations can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under specific conditions. researchgate.net

Upon absorption of light, molecules are promoted to an electronically excited state. In this state, the acidity and basicity of functional groups can change dramatically, often leading to Excited-State Intramolecular Proton Transfer (ESIPT). This can result in the formation of a tautomer that is unstable in the ground state. nih.gov

For a molecule like this compound, excitation could trigger proton transfer from the N-10 hydroxyl group to the C-9 carbonyl oxygen. This process would have a profound effect on the molecule's fluorescence properties. Often, the excited-state tautomer has a different electronic structure and geometry, leading to a large Stokes shift (a significant difference between the absorption and emission maxima). The mechanism of phototautomerization can be complex, potentially involving conical intersections between different potential energy surfaces. nih.govresearchgate.net Theoretical studies using multiconfigurational methods can map these potential energy surfaces to elucidate the pathway of excited-state tautomerization and its impact on the molecule's electronic transitions and photostability. nih.gov

Solvent Effects on Tautomeric Preferences

The structure of this compound allows for the existence of keto-enol tautomerism, an equilibrium between the acridinone (keto) form and its 9,10-dihydroxyacridine (enol) isomer. The position of this equilibrium is highly sensitive to the surrounding solvent environment, a phenomenon extensively studied in other carbonyl systems. orientjchem.orgmasterorganicchemistry.comlibretexts.org The stability of each tautomer is dictated by its interaction with solvent molecules, primarily through polarity and hydrogen bonding capabilities. orientjchem.orgchemrxiv.org

Computational studies on similar heterocyclic systems demonstrate that polar solvents tend to stabilize the tautomer with the larger dipole moment. orientjchem.org In the case of this compound, the keto form (acridinone) possesses a highly polar carbonyl group, making it more soluble and stable in polar, protic solvents like water and alcohols. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the C=O and N-H groups of the acridinone structure. orientjchem.org

Conversely, non-polar, aprotic solvents such as carbon tetrachloride or cyclohexane (B81311) are expected to favor the enol tautomer. masterorganicchemistry.com In such environments, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl groups, a stabilizing factor that is disrupted by competitive hydrogen bonding from polar solvents. masterorganicchemistry.com The percentage of the enol tautomer in acetoacetic acid, for example, has been shown to increase from less than 2% in the highly polar solvent D₂O to 49% in the non-polar CCl₄. masterorganicchemistry.com Density Functional Theory (DFT) calculations can be employed to predict the relative energies of the tautomers in various solvent environments using continuum models like the Polarizable Continuum Model (PCM), providing quantitative estimates of the equilibrium constants. chemrxiv.org

The anticipated influence of solvent properties on the tautomeric equilibrium is summarized in the table below.

| Solvent Property | Expected Effect on Equilibrium | Favored Tautomer | Rationale |

| High Polarity / Dielectric Constant | Shifts equilibrium toward the more polar species | Keto (Acridinone) | Stronger dipole-dipole interactions stabilize the polar carbonyl group. orientjchem.org |

| Protic (Hydrogen Bond Donor) | Stabilizes the keto form | Keto (Acridinone) | Solvent hydrogen bonds to the carbonyl oxygen, disrupting potential intramolecular H-bonds in the enol. orientjchem.org |

| Aprotic / Non-polar | Shifts equilibrium toward the less polar species | Enol | Favors the formation of stabilizing intramolecular hydrogen bonds in the enol form. masterorganicchemistry.com |

Mechanistic Insights into Chemical Reactivity of Halogenated Acridinones

The electronic character of the acridinone core, enhanced by halogen substitution, governs its chemical reactivity, particularly its susceptibility to nucleophilic attack.

Reaction Pathway Analysis (e.g., Aromatic Nucleophilic Substitution at C-9)

A key reaction pathway for activated aryl halides is nucleophilic aromatic substitution (SNAr). chemistrysteps.compressbooks.pub This mechanism is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination sequence. wikipedia.orglibretexts.org The acridinone ring is inherently electron-poor due to the electron-withdrawing nature of the conjugated carbonyl group and the ring nitrogen atom. The presence of two iodine atoms in this compound further deactivates the ring toward electrophilic attack but activates it for nucleophilic substitution through a strong inductive effect. pressbooks.pubmasterorganicchemistry.com

For a hypothetical SNAr reaction at the C-9 position of a suitable precursor (e.g., 9-chloro-3,6-diiodoacridinone), the pathway would be as follows:

Addition of the Nucleophile : A nucleophile attacks the electrophilic C-9 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.publibretexts.org The negative charge of this intermediate is delocalized over the electron-rich π-system and is significantly stabilized by the electron-withdrawing carbonyl group at C-9. wikipedia.orglibretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion). This step is typically fast. masterorganicchemistry.com

The presence of strong electron-withdrawing groups is crucial for stabilizing the Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining addition step. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Computational Modeling of Reaction Barriers and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. researchgate.netutah.edu These methods allow for the mapping of the potential energy surface for a given reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netfaccts.de

To model an SNAr reaction on a halogenated acridinone, a computational chemist would typically:

Optimize the geometries of the reactants (acridinone substrate and nucleophile).

Locate the transition state structure for the nucleophilic addition step. This is a first-order saddle point on the potential energy surface.

Optimize the geometry of the Meisenheimer intermediate.

Locate the transition state for the elimination of the leaving group.

Optimize the geometries of the final products.

Influence of Substituents and Solvent on Reaction Rates

The rate of SNAr reactions is profoundly influenced by the nature of the substituents on the aromatic ring and the properties of the reaction solvent.

Solvent Effects: The choice of solvent is critical in controlling the reaction rate. rsc.orgrsc.org The rate-determining step involves the attack of a (often anionic) nucleophile on a neutral substrate. Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are known to significantly accelerate SNAr reactions. rsc.org These solvents can effectively solvate the counter-ion of the nucleophile but interact only weakly with the nucleophile itself, leaving it "bare" and highly reactive. In contrast, polar protic solvents like water and alcohols can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity, thereby slowing the reaction rate. libretexts.orglibretexts.org

| Solvent Type | Example(s) | Effect on SNAr Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Greatly Accelerates | Solvates cation but leaves the nucleophile "bare" and highly reactive. rsc.org |

| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates and deactivates the nucleophile through hydrogen bonding. libretexts.org |

| Non-polar | Toluene, Hexane | Very Slow / No Reaction | Reactants often have poor solubility; does not stabilize the charged intermediate. |

Molecular Dynamics Simulations and Computational Spectroscopy on Acridinone Derivatives

Advanced computational techniques like molecular dynamics (MD) simulations and computational spectroscopy provide deeper insights into the dynamic behavior and physical properties of acridinone derivatives.

Molecular Dynamics Simulations: MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For a molecule like this compound, MD simulations can provide detailed information about its conformational dynamics, solvation structure, and potential interactions with biological macromolecules. nih.govsemanticscholar.org In a typical simulation, the molecule is placed in a periodic box filled with solvent molecules (e.g., water), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.

Analysis of these trajectories can reveal:

Structural Stability: Root Mean Square Deviation (RMSD) plots can assess the stability of the molecule's conformation over the simulation time. nih.govmdpi.com

Flexibility: Root Mean Square Fluctuation (RMSF) calculations can identify which parts of the molecule are most flexible. mdpi.com

Solvation Shell: The arrangement and dynamics of solvent molecules around the solute can be analyzed to understand solvation effects.

Binding Dynamics: When simulated with a receptor like a protein or DNA, MD can illuminate the stability of binding poses and the nature of intermolecular interactions. nih.govsemanticscholar.org Such simulations have been used to explore the stability of other halogenated inhibitors in protein binding sites. nih.govmdpi.com

Computational Spectroscopy: Theoretical calculations can accurately predict various spectroscopic properties, serving as an invaluable tool for structural elucidation and characterization, especially for novel compounds. dntb.gov.uaelixirpublishers.com Using DFT and its time-dependent extension (TD-DFT), it is possible to simulate the spectra of this compound. nih.govsemanticscholar.org

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. Comparing the theoretical spectrum with experimental data helps to confirm the presence of specific functional groups. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are often in excellent agreement with experimental results and are crucial for assigning signals in complex spectra.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, corresponding to its absorption of ultraviolet or visible light. nih.govresearchgate.net This allows for the simulation of the UV-Vis spectrum, providing information about the molecule's chromophore and electronic structure.

These computational tools collectively provide a robust framework for predicting and understanding the chemical and physical properties of this compound, guiding future experimental synthesis and application.

Spectroscopic Elucidation and Advanced Characterization of 10 Hydroxy 3,6 Diiodoacridin 9 10h One Structure

Electronic Spectroscopy for Photophysical Properties of Acridinone (B8587238) Chromophores

UV-Vis Absorption and Photoluminescence Characteristics

The electronic absorption and emission spectra of acridinone derivatives are governed by the extended π-conjugated system of the tricyclic core. The parent compound, acridin-9(10H)-one, exhibits characteristic absorption bands in the ultraviolet and visible regions, which are attributed to π-π* transitions.

The introduction of substituents at the 3, 6, and 10 positions of the acridinone ring is expected to modulate these properties. A hydroxyl group (-OH) at the N-10 position can act as an auxochrome, potentially leading to a bathochromic (red) shift in the absorption and emission spectra due to the extension of the conjugated system through its lone pair of electrons.

Conversely, the presence of iodine atoms at the 3 and 6 positions introduces several competing effects. As electron-withdrawing groups through inductive effects and electron-donating through resonance, their impact on the absorption maxima can be complex. However, a more pronounced influence of the iodine atoms is the "heavy-atom effect." This phenomenon is known to enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). Consequently, this often leads to a significant decrease in fluorescence quantum yield and an increase in phosphorescence.

Below is a summary of the known spectroscopic data for the parent acridin-9(10H)-one, which serves as a foundational reference for understanding the properties of its derivatives.

Table 1: Spectroscopic Data for Acridin-9(10H)-one

| Property | Value | Solvent |

|---|---|---|

| UV-Vis Absorption (λmax) | 254 nm, 382 nm, 399 nm | Ethanol |

| Molar Absorptivity (ε) | 5.03 L mol⁻¹ cm⁻¹ at 254 nm | Ethanol |

| Photoluminescence (Emission) | Not specified |

| Fluorescence Quantum Yield | ~0.97 | Ethanol |

Data sourced from NIST WebBook and related literature. nist.govresearchgate.net

For 10-Hydroxy-3,6-diiodoacridin-9(10H)-one, one would predict absorption maxima to be red-shifted compared to the parent acridone (B373769) due to the influence of the hydroxyl group. The photoluminescence is expected to be significantly quenched due to the heavy-atom effect of the two iodine atoms, resulting in a low fluorescence quantum yield.

Intramolecular Charge Transfer (ICT) Phenomena in Substituted Acridinones

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both electron-donating and electron-accepting moieties, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state with a large dipole moment. This phenomenon is highly sensitive to the solvent polarity and can result in dual fluorescence and a large Stokes shift.

The acridinone core itself possesses both an electron-donating amino group and an electron-withdrawing carbonyl group, which can contribute to a degree of charge transfer character in the excited state. rsc.org The potential for significant ICT in this compound would depend on the electronic nature of its substituents.

The 10-hydroxy group can be considered a weak electron-donating group. The diiodo substituents, while inductively withdrawing, can also participate in resonance donation. For a pronounced ICT character, acridinone derivatives are often functionalized with stronger donor and acceptor groups. For instance, attaching a potent electron donor like a phenoxazine (B87303) moiety to the acridinone acceptor can induce significant ICT, leading to thermally activated delayed fluorescence (TADF).

In the case of this compound, the substituents are not exceptionally strong electron donors or acceptors. Therefore, while some degree of charge redistribution in the excited state is likely, it is not expected to exhibit the pronounced ICT characteristics seen in specifically designed donor-acceptor acridinone systems. The spectroscopic properties are anticipated to be more dominated by the localized π-π* transitions of the substituted acridinone ring and the heavy-atom effect of the iodine atoms.

Acridinone Based Materials Science and Optoelectronic Applications

Design of Acridinone (B8587238) Derivatives for Charge Transport Materials

The development of efficient charge transport materials is crucial for the advancement of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Acridinone derivatives have emerged as promising candidates for these applications due to their tunable electronic properties and good thermal stability.

Hole Transporting Materials (HTMs) Based on Acridone-Amine Scaffolds

Acridone-amine based donor-acceptor molecules have been synthesized and investigated as potential hole transporting materials (HTMs). In these designs, the acridone (B373769) core typically acts as the electron-accepting unit, while aromatic amine moieties serve as the electron-donating groups. The palladium-catalyzed Buchwald-Hartwig C-N amination reaction is a common synthetic route to couple these fragments.

The electronic properties of these materials can be finely tuned by modifying the electron-donating strength of the amine substituents. Research has shown that these acridone-amine derivatives exhibit intramolecular charge transfer (ICT) transitions, with absorption maxima typically in the range of 447–479 nm. bohrium.com They are known to emit in the green region of the visible spectrum (500–527 nm). bohrium.com

Cyclic voltammetry studies have revealed that these compounds undergo reversible oxidation, a key characteristic for efficient hole transport. The highest occupied molecular orbital (HOMO) energy levels of these materials have been calculated to be in the range of -4.95 to -5.11 eV, which is comparable to widely used HTMs like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPD), 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (TPD), and 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD). bohrium.comacs.org This alignment of energy levels facilitates efficient hole injection from the anode and transport to the emissive layer in an OLED device.

Table 1: Electrochemical and Photophysical Properties of Acridone-Amine Based Hole Transporting Materials bohrium.comacs.org

| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) |

| Aryl substituted 2,7-diaminoacridone 1 | 447-479 | 500-527 | -4.95 to -5.11 | -2.36 to -2.56 |

| Aryl substituted 2,7-diaminoacridone 2 | 447-479 | 500-527 | -4.95 to -5.11 | -2.36 to -2.56 |

| Aryl substituted 2,7-diaminoacridone 3 | 447-479 | 500-527 | -4.95 to -5.11 | -2.36 to -2.56 |

| Aryl substituted 2,7-diaminoacridone 4 | 447-479 | 500-527 | -4.95 to -5.11 | -2.36 to -2.56 |

| Morpholine substituted acridone 5 | 447-479 | 500-527 | -4.95 to -5.11 | -2.36 to -2.56 |

Donor-Acceptor (D-A) Architectures for Tunable Optoelectronic Properties

The donor-acceptor (D-A) architectural strategy is a powerful approach to designing organic materials with tailored optoelectronic properties. In such systems, an electron-donating moiety is covalently linked to an electron-accepting moiety. The acridone core can function as either the donor or the acceptor, depending on the nature of the substituents attached to it.

When electron-donating groups are attached to the phenyl rings of the acridone, the acridone core can act as an acceptor, facilitating an efficient intramolecular charge transfer (ICT) process. acs.org Conversely, when strong electron-withdrawing groups are attached, the acridone moiety can serve as the electron donor. This versatility allows for the synthesis of a wide range of D-A compounds with tunable emission colors and electrochemical properties.

For instance, the synthesis of neutral acridone derivatives featuring a donor-acceptor-donor (D-A-D) triad (B1167595) has been reported. These molecules exhibit significant solvatochromism, where the emission color changes with the polarity of the solvent, a characteristic feature of ICT. nih.govrsc.org The Stokes shifts, which is the difference between the absorption and emission maxima, for some of these compounds can be as large as 5000 cm⁻¹ to 10,000 cm⁻¹. nih.govrsc.org

The electrochemical properties of these D-A systems are also highly dependent on their molecular structure. For example, a dicyanomethylene derivative of acridone showed a reduction peak in its cyclic voltammogram, which was absent in the parent acridone compound, indicating the enhanced electron-accepting ability of the modified molecule. nih.govrsc.org

Photocatalytic Applications of Acridinone-Containing Frameworks

In recent years, there has been a growing interest in the development of heterogeneous photocatalysts for various organic transformations. Acridinone derivatives, with their favorable photophysical properties, have been incorporated into porous frameworks to create robust and recyclable photocatalysts.

Metal-Organic Frameworks (MOFs) Incorporating Acridone Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By using acridone-based ligands, it is possible to design photocatalytically active MOFs. Acridone is an attractive building block for this purpose because it is a cyclic analogue of benzophenone (B1666685) and undergoes efficient intersystem crossing (ISC) to the triplet excited state with a near-unity quantum yield. acs.orgnih.gov

A zinc-based MOF, denoted as Zn-AcTA, has been synthesized using a 3-connecting triacid linker derived from acridone. acs.orgnih.gov This MOF exhibits a solvent-accessible volume of approximately 31%. acs.orgnih.gov The incorporation of the acridone chromophore into the rigid MOF structure protects it from aggregation-induced quenching and enhances its absorption cross-section in the visible region. acs.orgnih.gov

Singlet Oxygen Generation and Oxidation Reactions via Acridone Photocatalysis

The triplet excited state of the acridone units within the MOF can efficiently transfer energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). acs.orgnih.gov This property makes acridone-containing MOFs excellent heterogeneous photosensitizers for various oxidation reactions.

The Zn-AcTA MOF has been successfully employed as a photocatalyst for the visible light-mediated oxidation of sulfides to sulfoxides and the transformation of enaminones to amino-esters. acs.orgnih.gov Mechanistic studies have confirmed that singlet oxygen is the primary reactive oxygen species responsible for these photocatalytic oxidations. acs.orgnih.gov A significant advantage of using these MOF-based photocatalysts is their easy recyclability without any significant loss of catalytic activity or structural integrity. acs.orgnih.gov

Structure Activity Relationship Methodologies for Halogenated Acridinones

Quantitative Structure-Activity Relationship (QSAR) and Topomer CoMFA Studies for Acridinone (B8587238) Derivatives

QSAR and Topomer CoMFA are computational techniques that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.orgscirp.org These methods are instrumental in predicting the activity of untested molecules and guiding the synthesis of more potent analogues. scilit.com

Computational models in QSAR studies are built upon the principle that the biological activity of a chemical is a function of its molecular structure and properties. researchgate.net For acridinone derivatives, these models often employ a variety of molecular descriptors, which are numerical values that characterize the molecule's physicochemical properties.

The process involves several steps:

Data Set Curation: A series of acridinone compounds with experimentally determined biological activities is collected. scirp.org

Descriptor Calculation: For each molecule, a range of quantum chemical and molecular descriptors are calculated. researchgate.net These can include electronic properties (e.g., HOMO/LUMO energies, polarizability), steric properties (e.g., molecular volume, surface area), and thermodynamic properties. researchgate.net

Model Generation: Using statistical methods like multiple linear regression, a mathematical equation is developed that links the descriptors to the observed biological activity. researchgate.net

A specific 3D-QSAR technique, Topomer CoMFA, has proven particularly useful for acridinone derivatives. scirp.orgscirp.org This method simplifies the traditional CoMFA approach by not requiring the manual alignment of molecules. koreascience.kr Instead, it breaks down each molecule into smaller fragments and generates "topomers," which are unique 3D representations of these fragments. scirp.orgkoreascience.kr The model then calculates the steric and electrostatic field contributions of these fragments to predict biological activity. scirp.org For a set of 10 N-substituted acridone (B373769) derivatives, a Topomer CoMFA analysis yielded a cross-validated coefficient (q²) of 0.56 and a conventional coefficient (r²) of 0.82, indicating a robust predictive model. scirp.orgscilit.com

The table below illustrates a typical output from a QSAR study, showing the correlation between predicted and experimental activities for a training set of acridinone derivatives.

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |

| Acridinone-1 | 5.30 | 5.25 | 0.05 |

| Acridinone-2 | 4.89 | 4.95 | -0.06 |

| Acridinone-3 | 6.15 | 6.10 | 0.05 |

| Acridinone-4 | 5.77 | 5.82 | -0.05 |

| Acridinone-5 | 6.05 | 6.01 | 0.04 |

This table is illustrative, based on typical QSAR model validation data.

These computational models provide valuable insights into the structure-property relationships governing the activity of acridinone compounds. nih.gov

The primary goal of QSAR and Topomer CoMFA studies is to guide the rational design of new, more effective molecules. scirp.org The contour maps generated from CoMFA analysis are particularly insightful, highlighting specific regions around the molecular scaffold where modifications are likely to influence activity. scirp.org

Steric Contour Maps: These maps indicate areas where bulky substituents are favored (typically shown in green) or disfavored (yellow).

Electrostatic Contour Maps: These maps show regions where positively charged or electron-donating groups are preferred (blue) and where negatively charged or electron-withdrawing groups are beneficial (red). scirp.org

By interpreting these maps, medicinal chemists can make informed decisions about where to introduce or modify substituents on the acridinone ring system. For instance, if a red contour appears near a specific position, it suggests that adding an electron-withdrawing group, such as a halogen, at that site could enhance biological activity. scirp.org This approach has led to the successful design of novel acridone derivatives with predicted improvements in potency. scirp.orgscilit.com The insights gained from these models help prioritize synthetic efforts, saving time and resources in the drug discovery process. researchgate.nettnstate.edu

Rational Design Principles for Acridinone Scaffolds

The acridinone framework is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for a variety of biological targets. nih.gov Rational design principles are applied to this scaffold to systematically modify its properties and optimize its interaction with a target protein or nucleic acid. nih.govrsc.org

The introduction of substituents, particularly halogens like iodine in 10-Hydroxy-3,6-diiodoacridin-9(10H)-one, significantly alters the molecule's properties. The effects of these substituents can be quantified and correlated with various molecular descriptors. researchgate.net

Halogenation impacts the acridinone scaffold in several ways:

Electronic Effects: Halogens are electron-withdrawing groups due to their high electronegativity. This influences the electron distribution across the aromatic system, affecting properties like the molecule's dipole moment and its ability to participate in hydrogen bonding or π-π stacking interactions. etamu.edu

Steric Effects: The size of the halogen atom (iodine being the largest of the common halogens) introduces steric bulk, which can influence the molecule's conformation and how it fits into a biological target's binding site.

Hydrophobicity: Halogenation generally increases the lipophilicity (hydrophobicity) of a molecule, which can affect its membrane permeability and distribution within the body.

QSAR models explicitly capture these effects by correlating descriptors that represent these properties (e.g., Hammett constants for electronic effects, molar refractivity for steric effects, and logP for hydrophobicity) with biological activity. researchgate.netetamu.edu Studies on substituted aromatic molecules have systematically evaluated how electron-donating and electron-withdrawing groups affect intermolecular interactions, providing a quantitative basis for predicting the impact of a given substituent. etamu.edu

The following table summarizes the general effect of different substituent types on key molecular descriptors relevant to the acridinone scaffold.

| Substituent Type | Example | Electronic Effect | Steric Effect (Size) | Hydrophobicity (LogP) |

| Halogen | -I, -Br, -Cl | Electron-withdrawing | Increases with atomic size | Increases |

| Alkyl | -CH₃, -C₂H₅ | Electron-donating | Increases with chain length | Increases |

| Hydroxyl | -OH | Electron-donating (resonance), Electron-withdrawing (inductive) | Small | Decreases |

| Amino | -NH₂ | Electron-donating | Small | Decreases |

| Nitro | -NO₂ | Strongly electron-withdrawing | Medium | Slightly increases |

Based on the principles of SAR, chemists can employ specific strategies to fine-tune the electronic and steric profile of the acridinone scaffold for optimal activity. rsc.org The nature, position, and number of substituents are key determinants of the biological properties of the final compound. nih.gov

Modulating Electronic Effects:

Introduction of Electron-Withdrawing Groups (EWGs): Placing EWGs like halogens (I, Cl) or nitro groups at strategic positions can enhance interactions with electron-rich pockets in a target protein or alter the pKa of nearby functional groups. tnstate.eduetamu.edu

Introduction of Electron-Donating Groups (EDGs): Adding EDGs such as amino or methoxy (B1213986) groups can increase electron density in the aromatic rings, potentially strengthening π-π stacking interactions with aromatic amino acid residues in the target. etamu.edu

Modulating Steric Effects:

Varying Substituent Size: The size of substituents can be systematically varied to probe the spatial constraints of a binding site. For example, replacing a small chlorine atom with a larger bromine or iodine atom can determine if there is sufficient space to accommodate the bulkier group, potentially leading to stronger van der Waals interactions. rsc.org

Altering Substituent Position: Moving a substituent to different positions on the acridinone rings can help avoid steric clashes and optimize the molecule's orientation within the binding site. rsc.orgrsc.org

Through the iterative application of these design principles, guided by computational modeling and experimental testing, the acridinone scaffold can be systematically optimized to produce potent and selective therapeutic agents. rsc.org

Future Directions and Emerging Research Avenues for 10 Hydroxy 3,6 Diiodoacridin 9 10h One

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one and its analogues. Current synthetic strategies for acridone (B373769) derivatives often involve multi-step procedures that may lack the desired efficiency and regioselectivity, particularly for poly-halogenated compounds. Future research in this area will likely focus on the following:

Regioselective Di-iodination: Achieving selective iodination at the C3 and C6 positions of the acridone core is a significant synthetic challenge. Future methodologies may explore direct C-H iodination protocols. For instance, radical-based C-H iodination has been successfully applied to quinolines and quinolones, offering a potential pathway for the selective functionalization of the acridone ring system. scispace.comrsc.org The development of catalysts that can direct the iodination to these specific positions will be a key area of investigation.

Synthesis of the N-Hydroxyacridone Moiety: The introduction of the hydroxyl group at the N10 position is another critical step. While methods for the synthesis of N-hydroxyindoles and other N-hydroxy heterocycles exist, their application to the acridone system needs to be optimized. Future research could focus on direct oxidation of the acridone nitrogen or the cyclization of appropriately substituted precursors to form the N-hydroxyacridone ring in a single step.

Convergent and Green Synthetic Approaches: Future synthetic strategies will likely move towards more convergent approaches, where the di-iodinated backbone and the N-hydroxy functionality are introduced in fewer steps. Furthermore, the principles of green chemistry will drive the development of methods that utilize less hazardous reagents and solvents, and that are more atom-economical.

| Synthetic Challenge | Potential Future Approaches | Key Advantages |

| Regioselective 3,6-di-iodination | Catalyst-controlled direct C-H iodination, Radical-based iodination | Higher selectivity, Reduced number of steps, Milder reaction conditions |

| Introduction of the 10-hydroxy group | Direct N-oxidation of the acridone core, Cyclization of N-hydroxy precursors | Improved efficiency, Potential for one-pot synthesis |

| Overall Efficiency and Sustainability | Convergent synthesis, Green chemistry principles | Fewer synthetic steps, Reduced waste, Safer processes |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the novel synthetic routes for this compound, the use of advanced spectroscopic techniques for real-time reaction monitoring will be indispensable. In-situ spectroscopic methods provide valuable kinetic and mechanistic insights, allowing for precise control over reaction parameters and the identification of transient intermediates.

In-situ Infrared (IR) and Raman Spectroscopy: These techniques are powerful tools for monitoring the progress of chemical reactions in real-time. mt.com For the synthesis of the target compound, in-situ IR and Raman spectroscopy could be employed to track the consumption of starting materials and the formation of the di-iodinated acridone intermediate and the final N-hydroxy product. For instance, the C-I bond vibrations in the Raman spectrum could be monitored to follow the iodination process, while changes in the carbonyl stretching frequency in the IR spectrum could indicate the formation of the acridone core and its subsequent N-hydroxylation. The monitoring of a halogen-lithium exchange reaction by in-situ spectroscopy demonstrates the feasibility of these techniques for tracking reactions involving halogenated compounds.

Process Analytical Technology (PAT): The integration of these spectroscopic techniques into a Process Analytical Technology (PAT) framework will be crucial for ensuring the quality and consistency of the synthesis on a larger scale. PAT allows for continuous monitoring and control of critical process parameters, leading to improved yield, purity, and safety.

| Spectroscopic Technique | Application in Synthesis Monitoring | Information Gained |

| In-situ Infrared (IR) Spectroscopy | Monitoring of functional group transformations (e.g., C=O, N-H to N-OH) | Reaction kinetics, Identification of intermediates, Endpoint determination |

| In-situ Raman Spectroscopy | Tracking of C-I bond formation and changes in the aromatic skeleton | Real-time monitoring of iodination, Structural information on intermediates |

| Process Analytical Technology (PAT) | Integrated process control using real-time spectroscopic data | Improved process understanding, Enhanced product quality and consistency |

Integration of Machine Learning and AI in Acridinone (B8587238) Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules with desired properties. For this compound, these computational tools can accelerate the exploration of its chemical space and predict its potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be used to develop robust QSAR models that correlate the structural features of acridone derivatives with their biological activities. By training these models on existing data for other acridinones, it would be possible to predict the potential therapeutic activities of this compound and its analogues.

De Novo Design of Acridinone Derivatives: AI-powered generative models can be employed to design novel acridinone derivatives with optimized properties. These models can learn the underlying patterns from a vast dataset of known molecules and then generate new structures that are predicted to have enhanced activity, improved selectivity, or better pharmacokinetic profiles.

Prediction of Physicochemical and Supramolecular Properties: Machine learning models can also be trained to predict various physicochemical properties of the target compound, such as its solubility, lipophilicity, and stability. Furthermore, AI could be used to predict its potential to form specific supramolecular assemblies, guiding the experimental design for its application in materials science.

| AI/ML Application | Specific Goal for the Target Compound | Expected Outcome |

| QSAR Modeling | Predict potential biological activities (e.g., anticancer, antiviral) | Identification of promising therapeutic applications |

| De Novo Design | Generate novel analogues with improved properties | Discovery of new lead compounds for drug development |

| Property Prediction | Forecast physicochemical and supramolecular behavior | Guidance for experimental studies and formulation development |

Exploration of this compound in Supramolecular Chemistry

The presence of two iodine atoms and an N-hydroxy group on the acridone scaffold of this compound makes it a highly promising candidate for applications in supramolecular chemistry. The unique electronic and steric properties of iodine can drive the formation of ordered assemblies through halogen bonding.

Halogen Bonding-Driven Self-Assembly: The iodine atoms in the 3 and 6 positions can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen, nitrogen) on neighboring molecules to form well-defined supramolecular structures. beilstein-journals.orgnih.gov This could lead to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The N-hydroxy group could also participate in hydrogen bonding, further directing the self-assembly process. The study of supramolecular assembly of hypervalent iodine macrocycles provides a precedent for the role of iodine in forming higher-order structures. beilstein-journals.orgnih.gov

Host-Guest Chemistry: The planar and aromatic nature of the acridone core, combined with the potential for specific interactions through its substituents, suggests that this compound could function as a host molecule for various guest species. The di-iodo substitution may create a specific binding pocket or modulate the electronic properties of the acridone cavity, enabling selective recognition of guest molecules.

Functional Materials: The self-assembled structures of this compound could exhibit interesting material properties. For example, the incorporation of heavy iodine atoms could lead to materials with enhanced photophysical properties, such as phosphorescence, which could be useful in sensing or imaging applications. The ability to control the self-assembly through external stimuli could also lead to the development of responsive materials. The amplification of amyloid self-assembly by iodination highlights the significant impact that iodine substitution can have on supramolecular structures. nih.gov

| Supramolecular Application | Role of the Target Compound's Features | Potential Outcome |

| Self-Assembly | Iodine atoms as halogen bond donors; N-hydroxy group as a hydrogen bond donor/acceptor | Formation of ordered supramolecular architectures (chains, sheets, networks) |

| Host-Guest Chemistry | Acridone core as a binding cavity; Iodo and hydroxy groups for specific guest interactions | Selective recognition and binding of guest molecules |

| Functional Materials | Heavy atom effect from iodine; Tunable self-assembly | Materials with novel photophysical properties, Responsive materials |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-Hydroxy-3,6-diiodoacridin-9(10H)-one derivatives?

- Methodological Answer : Acridone derivatives are typically synthesized via multi-step protocols. For example, chalcone intermediates can be generated by reacting 2-acetylacridin-9(10H)-one with aryl aldehydes in ethanol under basic conditions (e.g., KOH). Subsequent cyclization with hydrazine derivatives (e.g., isoniazid) under microwave irradiation in glacial acetic acid/DMF yields pyrazoline-acridone hybrids . For iodinated derivatives like this compound, halogenation steps using iodine monochloride (ICl) or other iodinating agents under controlled temperatures (50–80°C) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. How is structural confirmation performed for acridone derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen environments. For example, the hydroxyl group at position 10 in acridones typically appears as a broad singlet near δ 12 ppm in DMSO-d₆ . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1650 cm⁻¹). X-ray crystallography may resolve tautomeric ambiguities (e.g., 9-hydroxyacridine vs. acridin-9(10H)-one) .

Q. What biological activities are associated with hydroxy- and iodo-substituted acridones?

- Methodological Answer : Antibacterial and antimalarial activities are commonly reported. For hydroxyacridones, in vitro assays against Staphylococcus aureus (MRSA/MSSA) involve broth microdilution (MIC values <10 µg/mL). Iodo-substituted derivatives may enhance lipophilicity, improving membrane penetration. Standardized protocols (CLSI guidelines) with controls (e.g., ciprofloxacin) and cytotoxicity screening (e.g., HEK293 cells) are recommended to validate selectivity .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can optimize molecular geometry and compute frontier orbitals (HOMO/LUMO). Multiwfn analyzes electron localization functions (ELF) and electrostatic potentials, identifying reactive sites for electrophilic substitution . For TADF applications, time-dependent DFT (TD-DFT) evaluates singlet-triplet energy gaps (ΔEST) and spin-orbit coupling to predict reverse intersystem crossing (RISC) rates .

Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?

- Methodological Answer : Discrepancies often arise from variations in bacterial strains, assay conditions, or compound purity. Standardize testing using ATCC strains (e.g., S. aureus ATCC 29213) and clinical isolates. Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO ≤1%). Synergy studies (e.g., checkerboard assays with β-lactams) can clarify mechanisms .

Q. How can RISC rates be optimized in acridone-based TADF materials?

- Methodological Answer : Attach strong electron-donor groups (e.g., phenoxazine) at the 3,6-positions of the acridone core to enhance charge transfer (CT) character. Rigidify the molecular backbone (e.g., via sp²-hybridized nitrogen) to reduce non-radiative decay. Multichannel RISC pathways (e.g., ³LE → ¹CT and ³CT → ¹CT transitions) are achievable by tuning donor-acceptor dihedral angles (<30°) .

Q. What synthetic modifications improve antimalarial activity in iodinated acridones?

- Methodological Answer : Introduce trifluoromethoxy or amino substituents at position 7 to enhance binding to Plasmodium dihydroorotate dehydrogenase (DHODH). Structure-activity relationship (SAR) studies using PfDHODH enzymatic assays (IC₅₀ <100 nM) and in vivo murine models (e.g., P. berghei) are critical. LogP optimization (2–4) balances solubility and membrane permeability .

Q. How do tautomeric equilibria impact the spectroscopic properties of acridones?

- Methodological Answer : The acridin-9(10H)-one ↔ 9-hydroxyacridine tautomerism alters UV-vis absorption (e.g., λmax shifts from 380 nm to 420 nm). Monitor equilibria using temperature-dependent NMR (ΔG‡ via Eyring plots) or fluorescence lifetime decay. Substituent electronegativity (e.g., iodine) stabilizes the keto form by inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.